molecular formula C20H17FN4O2 B11580017 Ethyl 7-(4-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(4-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11580017
M. Wt: 364.4 g/mol
InChI Key: DHSLBGQJSNGODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(4-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a fluorinated triazolopyrimidine derivative synthesized via eco-friendly protocols. Its core structure consists of a fused triazole and pyrimidine ring system, substituted with a 4-fluorophenyl group at position 7, a phenyl group at position 5, and an ethyl ester at position 4. The compound is synthesized using 4,4’-trimethylenedipiperidine as a green additive in a water-ethanol solvent system, achieving high yields (>85%) under reflux or neat conditions . This methodology aligns with green chemistry principles by avoiding toxic solvents, enabling catalyst recyclability, and minimizing waste.

Properties

Molecular Formula

C20H17FN4O2

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 7-(4-fluorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H17FN4O2/c1-2-27-19(26)16-17(13-6-4-3-5-7-13)24-20-22-12-23-25(20)18(16)14-8-10-15(21)11-9-14/h3-12,18H,2H2,1H3,(H,22,23,24)

InChI Key

DHSLBGQJSNGODI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

Scientific Research Applications

The compound has been studied for its various pharmacological effects, particularly in the fields of oncology and inflammation. Key areas of biological activity include:

  • Anticancer Properties : Ethyl 7-(4-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has demonstrated promising results in inhibiting the proliferation of cancer cells. Research indicates that it may be effective against several cancer types by inducing apoptosis and inhibiting cell cycle progression.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce pro-inflammatory cytokines and other markers of inflammation. This property makes it a candidate for treating various inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug development. The following table summarizes key findings from SAR studies:

Substituent Position Substituent Type Effect on Activity
7FluorophenylIncreased potency against cancer cells
5PhenylEnhanced lipophilicity and solubility
6CarboxylateImproved metabolic stability

Case Studies

Several case studies have highlighted the therapeutic potential of compounds within the same chemical class as this compound:

  • Case Study 1 : A related triazolo-pyrimidine compound showed significant anticancer activity in xenograft models. Modifications to substituent groups led to enhanced efficacy against specific tumor types.
  • Case Study 2 : Research on analogs demonstrated that specific substitutions at the 7-position increased selectivity for cancer cell lines. This finding emphasizes the importance of tailoring chemical structures to optimize therapeutic outcomes.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • CYP450 Interaction : The compound may interact with cytochrome P450 enzymes involved in drug metabolism. Understanding these interactions is vital for assessing potential drug-drug interactions.

Comparison with Similar Compounds

Aromatic Ring Substituents

  • 4-Fluorophenyl vs. This modification could improve solubility but may reduce lipophilicity compared to the fluorophenyl analog.
  • 4-Fluorophenyl vs. 4-Bromophenyl ():
    Substitution with bromine (e.g., Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate) increases molecular weight and halogen-mediated bioactivity. Bromine’s bulkiness may sterically hinder binding to biological targets compared to fluorine’s smaller size .

Ester Group Variations

  • Ethyl Ester vs. Methyl Ester ():
    Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate replaces the ethyl ester with a methyl group, reducing steric bulk. This may enhance metabolic stability but lower cell membrane permeability due to decreased hydrophobicity .

Trifluoromethyl and Sulfanyl Groups

  • Trifluoromethyl Substitution (–8):
    Compounds like Ethyl 7-(2-chlorophenyl)-5-trifluoromethyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate incorporate a CF₃ group, which enhances metabolic resistance and electron-withdrawing effects. This substitution is linked to improved bioactivity in sodium channel blockade and antiviral applications .
  • However, sulfanyl groups may oxidize in vivo, reducing stability .

Physicochemical Properties

Property Target Compound 4-Bromophenyl Analog () Methyl Ester Analog ()
Molecular Weight ~409.4 g/mol ~463.7 g/mol ~381.4 g/mol
Solubility High in Ethanol/Water Moderate in Ethanol High in DMF
Thermal Stability Stable up to 65°C Not Reported Not Reported

Biological Activity

Ethyl 7-(4-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines , which are known for various biological activities. The presence of the 4-fluorophenyl and phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds within the triazolo[1,5-a]pyrimidine class. For instance, derivatives have been shown to inhibit HIV-1 replication in vitro. The compound's structural modifications can lead to varying degrees of activity against viral targets. In a study evaluating several triazolo derivatives, compounds exhibited IC50 values in the micromolar range against HIV-1 RNase H activity, indicating potential as antiviral agents .

Anticancer Activity

The anticancer properties of triazolo[1,5-a]pyrimidines have been explored in various cancer cell lines. Compounds similar to this compound demonstrated significant cytotoxic effects against multiple cancer types. For example, structural analogs showed IC50 values ranging from 0.41 µM to 6.23 µM in inhibiting cancer cell proliferation . The mechanism often involves the induction of apoptosis and cell cycle arrest.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Interference with Nucleic Acid Synthesis : Similar compounds have been shown to disrupt nucleic acid synthesis pathways in pathogens and cancer cells.
  • Induction of Apoptosis : There is evidence that these compounds can trigger apoptotic pathways in cancer cells.

Study on Antiviral Activity

In a study focusing on the antiviral effects of triazolo[1,5-a]pyrimidines, this compound was tested against HIV-1. The results indicated a moderate inhibitory effect with an IC50 value suggesting potential for further development as an antiviral agent .

Cytotoxicity Testing

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant growth inhibition at low concentrations compared to controls. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions could enhance potency .

Summary Table of Biological Activities

Activity TypeTargetIC50 Value (µM)Reference
AntiviralHIV-113.1 - 17.7
AnticancerVarious Cancers0.41 - 6.23

Q & A

Q. What are the optimal synthetic protocols for preparing Ethyl 7-(4-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

The compound can be synthesized via multi-component reactions involving 3-amino-1,2,4-triazole derivatives, fluorinated aromatic aldehydes (e.g., 4-fluorobenzaldehyde), and ethyl acetoacetate. A catalytic system using 4,4'-trimethylenedipiperidine (TMDP) in ethanol/water (1:1 v/v) under reflux achieves high yields (~92%) while adhering to green chemistry principles. TMDP acts as a Lewis base, facilitating cyclocondensation and reducing hazardous waste . Alternative methods include molten-state TMDP at 65°C, which simplifies solvent-free purification .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

  • X-ray crystallography : Resolves the fused triazolo-pyrimidine core, dihedral angles between substituents (e.g., fluorophenyl vs. phenyl groups), and hydrogen-bonding networks .
  • NMR spectroscopy : 1^1H and 13^13C NMR (400 MHz) confirm regiochemistry, with aromatic protons (δ 7.14–7.41 ppm) and ester carbonyl signals (δ 165–170 ppm) .
  • Mass spectrometry : HRMS or ESI-MS validates molecular weight (e.g., [M+H]+^+ at ~394.1 m/z) .

Q. What are the primary biological activities reported for analogous triazolopyrimidine derivatives?

Similar compounds exhibit:

  • Antiproliferative activity : IC50_{50} values <10 µM against cancer cell lines (e.g., MCF-7, HeLa) via kinase inhibition .
  • Antimicrobial effects : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
  • Anti-inflammatory properties : COX-2 inhibition (60–80% at 50 µM) .

Advanced Research Questions

Q. How can synthetic yields be optimized while addressing regioselectivity challenges?

Regioselectivity in triazolopyrimidine synthesis depends on:

  • Catalyst choice : TMDP enhances cyclization efficiency over piperidine due to dual Lewis basicity and hydrogen-bond acceptor-donor capacity .
  • Solvent polarity : Ethanol/water mixtures favor 4,7-dihydro products, while ionic liquids (e.g., [BMIM]BF4_4) promote aromatic derivatives .
  • Substituent effects : Electron-withdrawing groups (e.g., -F, -CF3_3) on the aldehyde increase reaction rates by stabilizing intermediates .

Table 1 : Yield comparison under varying conditions

CatalystSolventTemp (°C)Yield (%)Reference
TMDPEthanol/water6592
PiperidineToluene11078
APTSEthanol8085

Q. How should researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from:

  • Structural variations : Minor substituent changes (e.g., -F vs. -Cl) alter binding to biological targets. For example, 4-fluorophenyl derivatives show higher kinase affinity than chlorophenyl analogs .
  • Assay conditions : Varying cell lines (e.g., MCF-7 vs. HepG2) or incubation times impact IC50_{50} values. Standardize protocols using NIH/WHO guidelines .
  • Metabolic stability : Fluorinated derivatives often exhibit enhanced pharmacokinetic profiles (e.g., t1/2_{1/2} >6 hrs) due to reduced CYP450 metabolism .

Q. What computational methods are used to predict the compound’s mechanism of action?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR, COX-2). The fluorophenyl group often occupies hydrophobic pockets, while the triazole ring forms hydrogen bonds .
  • QSAR modeling : Correlates substituent electronegativity (e.g., Hammett σ values) with bioactivity .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • pH stability assays : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. Triazolopyrimidines are stable at pH 4–7 but hydrolyze in strong acids/bases .
  • Thermal analysis : DSC/TGA reveals decomposition temperatures (>200°C), ensuring suitability for formulation .
  • Light exposure tests : UV-Vis spectroscopy detects photodegradation products (e.g., ester hydrolysis to carboxylic acid) .

Methodological Considerations

Q. What strategies mitigate byproduct formation during synthesis?

  • Stepwise purification : Use column chromatography (silica gel, hexane/EtOAc) to isolate intermediates before cyclization .
  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and minimizes side reactions .
  • Green chemistry : Recover TMDP catalyst via aqueous extraction (reuse ≥5 times without yield loss) .

Q. How is the compound’s solubility optimized for in vivo studies?

  • Co-solvent systems : Use PEG-400/water (1:4) or DMSO/saline (≤5% v/v) to achieve >1 mg/mL solubility .
  • Salt formation : React with HCl or sodium bicarbonate to improve aqueous stability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.